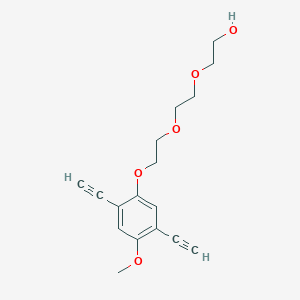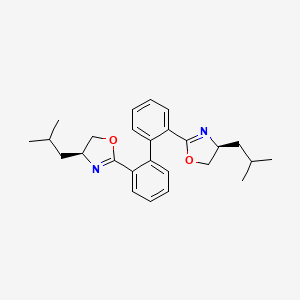
(1R)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a chiral compound with significant applications in various fields, including organic synthesis, pharmaceutical research, and material science. This compound is characterized by its unique structure, which includes two oxazoline rings and a biphenyl core, making it a valuable building block for creating complex molecules with specific chirality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of (S)-4-isobutyl-4,5-dihydrooxazole with a biphenyl derivative under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxazoline and biphenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of advanced materials, such as polymers with specific properties
Wirkmechanismus
The mechanism of action of (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl
- (1R,3S)-(+)- and (1S,3R)-(-)-tefludazine
- (S)-(+)- and ®-(-)-octoclothepin
Uniqueness
Compared to similar compounds, (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl stands out due to its unique combination of oxazoline rings and biphenyl core. This structure provides enhanced stability and reactivity, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H32N2O2 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(4S)-4-(2-methylpropyl)-2-[2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H32N2O2/c1-17(2)13-19-15-29-25(27-19)23-11-7-5-9-21(23)22-10-6-8-12-24(22)26-28-20(16-30-26)14-18(3)4/h5-12,17-20H,13-16H2,1-4H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
RBFBEQYUYIKSKR-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)CC(C)C |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
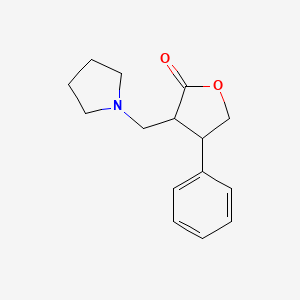
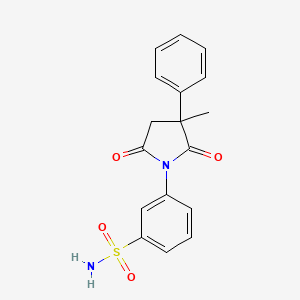
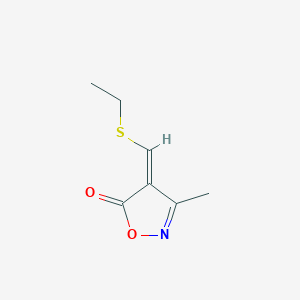

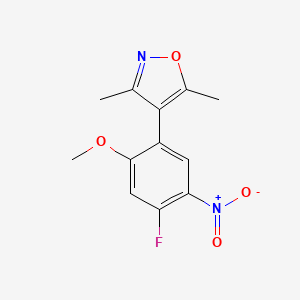
![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
gold](/img/structure/B12880837.png)

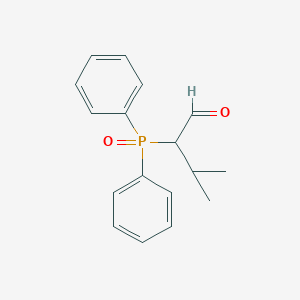
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)


